An In-depth Technical Guide to 4-(4-Methoxyphenyl)-2-methyl-1-butene: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 4-(4-Methoxyphenyl)-2-methyl-1-butene: Properties, Synthesis, and Characterization
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic pathway, and detailed analytical methodologies for the structural elucidation of 4-(4-methoxyphenyl)-2-methyl-1-butene. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. Given the limited availability of direct experimental data for this specific compound, this guide integrates established chemical principles with data from closely related analogs to provide a robust and scientifically grounded resource.
Introduction and Molecular Overview
4-(4-methoxyphenyl)-2-methyl-1-butene is an aromatic alkene characterized by a methoxy-substituted phenyl group linked to a methylated butene chain. The presence of both an aromatic ring and a terminal double bond makes this molecule an interesting substrate for a variety of chemical transformations, including electrophilic additions and aromatic substitutions. Its structural similarity to other biologically active compounds suggests potential applications in medicinal chemistry and materials science.
The molecular structure combines the electronic influence of the electron-donating methoxy group on the aromatic ring with the reactivity of a sterically hindered terminal alkene. Understanding the interplay of these functional groups is key to predicting the compound's behavior and utility.
Physicochemical Properties
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₁₂H₁₆O | - |
| Molecular Weight | 176.26 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Based on similar aromatic alkenes |
| Boiling Point | Estimated 220-240 °C at 760 mmHg | Extrapolated from similar structures |
| Melting Point | Not applicable (likely liquid at STP) | - |
| Density | ~0.95 g/mL | Based on similar aromatic alkenes |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform, hexanes) | "Like dissolves like" principle; nonpolar structure |
| logP (Octanol/Water) | Estimated 4.0 - 4.5 | Based on structural contributions |
Proposed Synthesis: A Wittig-Based Approach
The synthesis of 4-(4-methoxyphenyl)-2-methyl-1-butene can be efficiently achieved via the Wittig reaction, a powerful and widely used method for alkene synthesis from carbonyl compounds.[1][2] This approach offers high regioselectivity for the placement of the double bond.[3]
The proposed two-step synthesis involves the preparation of a phosphonium ylide from an appropriate alkyl halide, followed by its reaction with a ketone.
Step 1: Synthesis of the Wittig Reagent (a Phosphonium Ylide)
The synthesis begins with the formation of a phosphonium salt from triphenylphosphine and an alkyl halide, followed by deprotonation with a strong base to generate the ylide.
Protocol:
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To a solution of triphenylphosphine in anhydrous toluene, add an equimolar amount of a suitable alkyl halide (e.g., 1-bromo-2-(4-methoxyphenyl)ethane).
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Heat the mixture at reflux for 24 hours to form the phosphonium salt, which will precipitate out of solution.
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Filter the white solid, wash with cold diethyl ether, and dry under vacuum.
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To a suspension of the phosphonium salt in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a slight excess of a strong base such as n-butyllithium.
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Allow the reaction mixture to slowly warm to room temperature, during which the characteristic orange-red color of the ylide should develop.
Step 2: The Wittig Reaction
The generated ylide is then reacted with a ketone to form the desired alkene.
Protocol:
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Cool the freshly prepared ylide solution to -78 °C.
-
Slowly add an equimolar amount of acetone dissolved in anhydrous THF to the ylide solution.
-
Allow the reaction to stir at -78 °C for one hour, then gradually warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes).
Caption: Proposed Wittig reaction workflow for the synthesis of 4-(4-methoxyphenyl)-2-methyl-1-butene.
Structural Elucidation and Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 4-(4-methoxyphenyl)-2-methyl-1-butene.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[4]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | d, J = 8.5 Hz | 2H | Aromatic (H-2, H-6) |
| ~6.85 | d, J = 8.5 Hz | 2H | Aromatic (H-3, H-5) |
| ~4.75 | s | 1H | Vinylic (=CH₂) |
| ~4.65 | s | 1H | Vinylic (=CH₂) |
| ~3.80 | s | 3H | Methoxy (-OCH₃) |
| ~2.70 | t, J = 7.5 Hz | 2H | Benzylic (-CH₂-) |
| ~2.30 | t, J = 7.5 Hz | 2H | Allylic (-CH₂-) |
| ~1.75 | s | 3H | Methyl (-CH₃) |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | Aromatic (C-4) |
| ~145.0 | Alkene (C-2) |
| ~132.0 | Aromatic (C-1) |
| ~129.5 | Aromatic (C-2, C-6) |
| ~114.0 | Aromatic (C-3, C-5) |
| ~110.0 | Alkene (C-1) |
| ~55.2 | Methoxy (-OCH₃) |
| ~40.0 | Allylic (-CH₂) |
| ~35.0 | Benzylic (-CH₂) |
| ~22.5 | Methyl (-CH₃) |
2D NMR Experiments:
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COSY (Correlation Spectroscopy): Would show correlations between the benzylic and allylic protons.
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HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Would provide long-range (2-3 bond) correlations, for example, from the vinylic protons to the allylic carbon and the methyl carbon, confirming the overall structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3075 | C-H stretch | =C-H (vinylic) |
| ~2950-2850 | C-H stretch | C-H (aliphatic) |
| ~1645 | C=C stretch | Alkene |
| ~1610, 1510 | C=C stretch | Aromatic ring |
| ~1245 | C-O stretch | Aryl ether |
| ~890 | C-H bend | =CH₂ (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum (Electron Ionization):
-
Molecular Ion (M⁺): m/z = 176
-
Major Fragments:
-
m/z = 161 ([M-CH₃]⁺)
-
m/z = 121 ([M-C₄H₇]⁺, tropylium ion)
-
m/z = 91
-
Caption: Analytical workflow for the structural confirmation of 4-(4-methoxyphenyl)-2-methyl-1-butene.
Reactivity and Potential Applications
The chemical reactivity of 4-(4-methoxyphenyl)-2-methyl-1-butene is dominated by its two primary functional groups: the alkene and the methoxy-substituted aromatic ring.
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Alkene Reactivity: The terminal double bond is susceptible to electrophilic addition reactions, such as hydrogenation, halogenation, hydrohalogenation, and hydration.[5] These reactions would proceed to form the corresponding saturated alkane, dihalide, alkyl halide, and alcohol, respectively.
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Aromatic Ring Reactivity: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur primarily at the positions ortho to the alkyl substituent.
The structural motif of a substituted styrene is found in various natural products and pharmacologically active molecules. Analogs of this compound could be investigated for a range of biological activities. Furthermore, the terminal alkene functionality allows for its use as a monomer in polymerization reactions, potentially leading to novel polymeric materials with interesting optical or electronic properties.
Conclusion
This technical guide has provided a detailed, albeit largely predictive, overview of the chemical properties, synthesis, and characterization of 4-(4-methoxyphenyl)-2-methyl-1-butene. By leveraging established chemical principles and data from analogous compounds, a scientifically rigorous framework for working with this molecule has been established. The proposed synthetic route via the Wittig reaction offers a reliable method for its preparation, and the outlined analytical workflow provides a clear path for its structural verification. Further experimental investigation is warranted to confirm these predicted properties and to explore the potential applications of this interesting aromatic alkene.
References
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PubChem. (n.d.). 1-Butene, 4-methoxy-2-methyl-. Retrieved from [Link]
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Wikipedia. (2024). Wittig reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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Agilent. (n.d.). Aromatic Hydrocarbon Analysis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
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Read Chemistry. (2022, November 28). Synthesis of Alkenes - Six methods. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). Chapter 8 - Alkenes, Alkynes and Aromatic Compounds. Retrieved from [Link]
